6-Ethoxy-2-mercaptobenzothiazole

Catalog No.
S1535397
CAS No.
120-53-6
M.F
C9H9NOS2
M. Wt
211.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethoxy-2-mercaptobenzothiazole

CAS Number

120-53-6

Product Name

6-Ethoxy-2-mercaptobenzothiazole

IUPAC Name

6-ethoxy-3H-1,3-benzothiazole-2-thione

Molecular Formula

C9H9NOS2

Molecular Weight

211.3 g/mol

InChI

InChI=1S/C9H9NOS2/c1-2-11-6-3-4-7-8(5-6)13-9(12)10-7/h3-5H,2H2,1H3,(H,10,12)

InChI Key

HOASVNMVYBSLSU-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)NC(=S)S2

Synonyms

6-Ethoxy-2-benzothiazolethiol; 6-Ethoxy-2(3H)-benzothiazolethione; 6-Ethoxy-2-benzothiazolethiol; 6-Ethoxy-2-mercaptobenzothiazole; 6-Ethoxybenzothiazole-2-thione; 6-Ethoxybenzothiazoline-2-thione; NSC 503424

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=S)S2

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)S

Rubber and Polymer Industry:

  • Vulcanization Accelerator: 6-EMBT acts as a vulcanization accelerator, enhancing the crosslinking process in rubber and elastomers. This improves properties like strength, elasticity, and resistance to heat, aging, and chemicals.

Corrosion Inhibitor:

  • Metal Protection: Studies reveal that 6-EMBT exhibits good corrosion inhibition properties for various metals, including copper, iron, and steel. It forms a protective layer on the metal surface, hindering the corrosion process.

Antibacterial and Antifungal Activity:

  • Microbial Control: Research suggests that 6-EMBT possesses antibacterial and antifungal properties. It demonstrates activity against various bacterial and fungal strains, making it a potential candidate for developing antimicrobial agents [].

Pharmaceutical Applications:

  • Drug Discovery: The unique structure and properties of 6-EMBT have led to its exploration in pharmaceutical research. Studies have investigated its potential applications in various areas, including anti-inflammatory and anticancer drug development []. However, further research is needed to determine its efficacy and safety in these contexts.

6-Ethoxy-2-mercaptobenzothiazole is an organic compound characterized by its benzothiazole structure, which includes a mercapto group and an ethoxy substituent. Its chemical formula is C9H9NOS2C_9H_9NOS_2 and it has a molecular weight of approximately 199.30 g/mol. The compound is recognized for its potential in various biological and industrial applications due to its unique chemical properties and biological activities.

, primarily due to the reactivity of its mercapto group. Key reactions include:

  • Nucleophilic Substitution: The mercapto group can undergo nucleophilic aromatic substitution, allowing for the synthesis of various derivatives.
  • Formation of Nitrothiazolythio Compounds: It serves as a reagent in the preparation of nitrothiazolythio benzothiazoles, which are important for pharmaceutical applications .
  • Reflux Reactions: The compound can be synthesized through reflux reactions with different halogenated compounds, leading to various derivatives with altered biological activities .

6-Ethoxy-2-mercaptobenzothiazole exhibits significant biological activities, particularly:

  • Antimicrobial Properties: It has demonstrated efficacy against various bacterial strains, making it a candidate for further research as an antibacterial agent .
  • Inhibition of Enzymatic Activity: Some derivatives of 6-ethoxy-2-mercaptobenzothiazole have shown potential as inhibitors of α-glucosidase, indicating possible applications in diabetes management

    The synthesis of 6-Ethoxy-2-mercaptobenzothiazole can be achieved through several methods:

    • Two-Step Synthesis:
      • A solution containing 6-ethoxy-2-mercaptobenzothiazole, potassium hydroxide, and potassium iodide is refluxed with chloroethanol in an ethanol-water mixture. This method yields various derivatives with good reaction yields (up to 79%) .
    • Microwave-Assisted Synthesis:
      • This method provides a metal-free approach for the preparation of 2-mercaptobenzothiazoles and their derivatives, allowing for efficient synthesis with minimal purification steps .
    • Nucleophilic Aromatic Substitution:
      • Using sodium salts of 2-mercaptobenzothiazoles and benzyl halides under specific conditions allows for the formation of diverse derivatives .

6-Ethoxy-2-mercaptobenzothiazole finds applications in various fields:

  • Pharmaceutical Industry: It is utilized as a building block for synthesizing bioactive compounds and potential drug candidates due to its antimicrobial properties .
  • Agricultural Chemistry: The compound has been explored as a nitrification inhibitor in soil management .
  • Material Science: It serves as an emulsifying agent and is involved in the formulation of various chemical products .

Research indicates that 6-Ethoxy-2-mercaptobenzothiazole interacts with various biological systems:

  • Enzyme Inhibition Studies: Its derivatives have been evaluated for their inhibitory effects on enzymes like α-glucosidase, showcasing potential therapeutic applications .
  • Antimicrobial Activity Assessments: Studies have highlighted its effectiveness against bacterial strains, suggesting its utility in developing new antibacterial agents .
  • Photosynthetic Activity Investigations: The compound's impact on photosynthetic processes has been studied, revealing insights into its ecological effects .

Several compounds share structural similarities with 6-Ethoxy-2-mercaptobenzothiazole. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-MercaptobenzothiazoleContains mercapto group without ethoxy substituentFoundational compound for many derivatives
6-Methyl-2-mercaptobenzothiazoleMethyl group instead of ethoxyExhibits different solubility and reactivity
5-Chloro-2-mercaptobenzothiazoleChlorine substitution at the fifth positionEnhanced antibacterial properties
6-Amino-2-mercaptobenzothiazoleAmino group substitutionPotential use in drug development due to amino functionality

The unique ethoxy substituent in 6-Ethoxy-2-mercaptobenzothiazole enhances its reactivity compared to other similar compounds, making it particularly valuable in pharmaceutical synthesis and biological studies.

XLogP3

2.7

Melting Point

199.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

120-53-6

General Manufacturing Information

2(3H)-Benzothiazolethione, 6-ethoxy-: INACTIVE

Dates

Modify: 2023-08-15

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